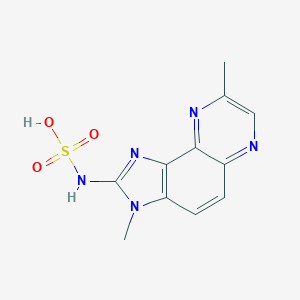
Meiqx N2-sulfamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid is a chemical compound with the molecular formula C11H11N5O3S and a molecular weight of 293.3 g/mol . This compound is known for its unique structure, which includes an imidazoquinoxaline core substituted with dimethyl groups and a sulfamic acid moiety.
Métodos De Preparación
The synthesis of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazoquinoxaline core, followed by the introduction of dimethyl groups and the sulfamic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid involves its interaction with specific molecular targets and pathways. The sulfamic acid moiety plays a crucial role in its reactivity and interactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid can be compared with other similar compounds, such as:
- N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)carboxylic acid
- N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)phosphonic acid These compounds share the imidazoquinoxaline core but differ in the functional groups attached. The presence of the sulfamic acid moiety in N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid gives it unique chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
115781-40-3 |
|---|---|
Fórmula molecular |
C11H11N5O3S |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)sulfamic acid |
InChI |
InChI=1S/C11H11N5O3S/c1-6-5-12-7-3-4-8-10(9(7)13-6)14-11(16(8)2)15-20(17,18)19/h3-5H,1-2H3,(H,14,15)(H,17,18,19) |
Clave InChI |
CGJDLJCQPGFMKQ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NS(=O)(=O)O |
SMILES canónico |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NS(=O)(=O)O |
Key on ui other cas no. |
115781-40-3 |
Sinónimos |
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















